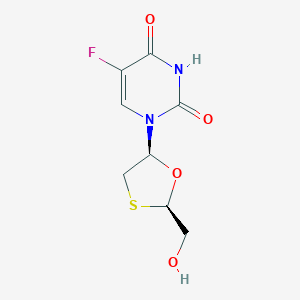

Oxatiolan 5FU-beta

Descripción general

Descripción

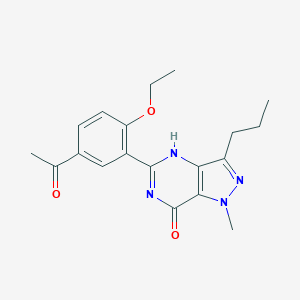

KP-103, también conocido como efinaconazol, es un nuevo derivado triazol con potentes propiedades antifúngicas. Se utiliza principalmente como tratamiento tópico para la onicomicosis, una infección fúngica de la uña. KP-103 ha demostrado una eficacia significativa contra una variedad de hongos patógenos, incluidas las especies de Candida y los dermatofitos .

Aplicaciones Científicas De Investigación

KP-103 ha sido ampliamente estudiado por sus propiedades antifúngicas. Ha demostrado una potente actividad in vitro contra una amplia gama de patógenos fúngicos, incluyendo Candida albicans, Candida parapsilosis, Candida glabrata y Malassezia furfur . Los estudios in vivo han demostrado que KP-103 es altamente eficaz en el tratamiento de la candidiasis cutánea y la tiña del pie plantar en conejillos de indias . Sus propiedades farmacocinéticas superiores en el tejido de la piel lo convierten en un candidato prometedor para tratamientos antifúngicos tópicos .

Mecanismo De Acción

KP-103 ejerce sus efectos antifúngicos inhibiendo la lanosterol 14α-demetilaza fúngica, una enzima crucial para la biosíntesis del ergosterol. El ergosterol es un componente esencial de las membranas celulares fúngicas, y su alteración conduce a un aumento de la permeabilidad de la membrana y a la muerte celular . Este mecanismo de acción es similar al de otros antifúngicos azólicos, pero KP-103 ha demostrado una eficacia y propiedades farmacocinéticas superiores .

Análisis Bioquímico

Biochemical Properties

Oxathiolan 5FU-beta interacts with various enzymes and proteins within biochemical reactions . The compound’s role in these reactions is crucial, and it has been shown to have a significant impact on the biochemical modulation of 5-fluorouracil .

Cellular Effects

Oxathiolan 5FU-beta has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Oxathiolan 5FU-beta is complex and involves interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxathiolan 5FU-beta change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Oxathiolan 5FU-beta vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Oxathiolan 5FU-beta is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

Oxathiolan 5FU-beta is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Oxathiolan 5FU-beta and its effects on activity or function are of significant interest . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

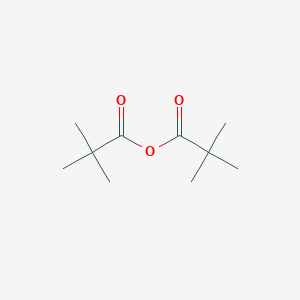

La síntesis de KP-103 implica varios pasos. El proceso comienza con la condensación de 4-piperidinocarboxilato de etilo con cloruro de benzoílo en piridina para formar la benzamida correspondiente. Este intermedio se reduce luego utilizando borohidruro de sodio para producir un alcohol, que posteriormente se convierte en un cloruro utilizando cloruro de tionilo. La eliminación del átomo de cloro con terc-butóxido de potasio produce N-benzoil-4-metilenopiperidina, que se hidroliza con hidróxido de potasio para producir 4-metilenopiperidina. Finalmente, la condensación de 4-metilenopiperidina con un epóxido conocido en etanol en reflujo proporciona KP-103 .

Análisis De Reacciones Químicas

KP-103 experimenta varias reacciones químicas, incluidas reacciones de sustitución y reducción. Es particularmente eficaz para inhibir la lanosterol 14α-demetilaza fúngica, una enzima involucrada en la biosíntesis del ergosterol, un componente clave de las membranas celulares fúngicas. Esta inhibición altera la integridad de la membrana celular fúngica, lo que lleva a la muerte celular . Los reactivos comunes utilizados en estas reacciones incluyen borohidruro de sodio, cloruro de tionilo y terc-butóxido de potasio .

Comparación Con Compuestos Similares

KP-103 se compara con otros antifúngicos azólicos como clotrimazol, neticonazol, lanoconazol y butenafina. Si bien KP-103 es tan activo como clotrimazol y neticonazol, es menos activo que lanoconazol y butenafina contra ciertos dermatofitos . Las propiedades farmacocinéticas superiores de KP-103 en el tejido de la piel lo hacen más eficaz para tratar infecciones fúngicas in vivo . Compuestos similares incluyen clotrimazol, miconazol, econazol, oxiconazol y bifonazol .

Propiedades

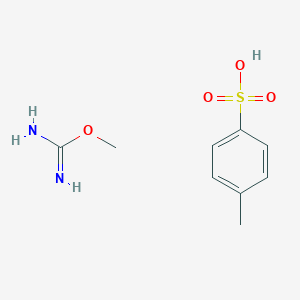

IUPAC Name |

5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGYOPLNKQJQFM-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932106 | |

| Record name | 5-Fluoro-4-hydroxy-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145986-11-4, 143790-05-0 | |

| Record name | Emtricitabine 5-fluorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145986114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-4-hydroxy-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2R,5S)-2-(Hydroxymethyl-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMTRICITABINE 5-FLUOROURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D832RLM83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.